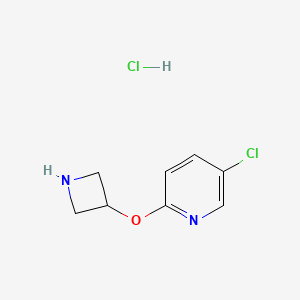

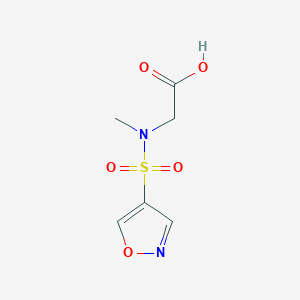

![molecular formula C12H22N2O2 B1473321 1-(Boc-aminometil)-2-azabiciclo[3.1.1]heptano CAS No. 1392804-11-3](/img/structure/B1473321.png)

1-(Boc-aminometil)-2-azabiciclo[3.1.1]heptano

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds involves the conversion of the readily available bicyclo [1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo [3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo [1.1.1]pentane skeleton to the bicyclo [3.1.1]heptane skeleton .Molecular Structure Analysis

The molecular structure of “1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane” is a type of bicyclo [3.1.1]heptane, which is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis

The chemical reactions involving “1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane” include the conversion of the bicyclo [1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo [3.1.1]pentan-1-amines using imine photochemistry .Aplicaciones Científicas De Investigación

He realizado una búsqueda, pero parece que hay información limitada disponible en línea sobre las aplicaciones específicas del “1-(Boc-aminometil)-2-azabiciclo[3.1.1]heptano”. Sin embargo, basándome en la información disponible para compuestos bicíclicos similares, podemos inferir posibles aplicaciones en varios campos de investigación científica. A continuación se presentan seis posibles aplicaciones, cada una con una sección detallada:

Síntesis de estructuras bicíclicas complejas

Este compuesto podría utilizarse en la síntesis de estructuras bicíclicas complejas con centros cuaternarios de carbono, que son valiosos en química medicinal por su actividad biológica .

Materiales de alta densidad energética

Los derivados del biciclo[3.1.1]heptano se han estudiado por su potencial como compuestos de alta densidad energética (HEDC), que son importantes en la ciencia de los materiales para aplicaciones como propulsores y explosivos .

Reacciones de adición nucleófila

El compuesto puede servir como sustrato para reacciones de adición nucleófila, que son fundamentales en la síntesis orgánica y pueden conducir a una variedad de productos funcionalizados .

Transformaciones fotoquímicas

Existe un potencial para transformaciones fotoquímicas utilizando este compuesto para sintetizar bloques de construcción de aminas primarias más complejas, ricas en sp3, que son útiles en productos farmacéuticos y agroquímicos .

Diseño de materiales energéticos

El diseño teórico de nuevos materiales energéticos podría ser otra aplicación, donde las geometrías y las estructuras electrónicas de los derivados se estudian para propiedades como la detonación y la sensibilidad al impacto .

Técnicas avanzadas de síntesis orgánica

Finalmente, este compuesto podría participar en técnicas avanzadas de síntesis orgánica como la catálisis fotoredox o las reacciones de anulación para crear nuevas moléculas orgánicas .

Direcciones Futuras

Mecanismo De Acción

In terms of synthesis, azabicycloheptanes can be accessed through ring-opening reactions of propellanes, by analogy to the well-established preparation of bicyclopentanes from propellane . The mild photocatalyzed Minisci-like decarboxylative functionalization of aliphatic carboxylic acids, via the corresponding activated (hydroxyphthalimide) esters, has been used to introduce various heterocycles at the bridgehead position .

Análisis Bioquímico

Biochemical Properties

1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been shown to interact with proteases, where it can inhibit their activity by binding to the active site. Additionally, 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can form complexes with metal ions, which can further modulate its biochemical properties and interactions with other biomolecules .

Cellular Effects

The effects of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light and moisture. Long-term studies have shown that prolonged exposure to 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of metabolites that can be further processed or excreted. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .

Transport and Distribution

The transport and distribution of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, which can affect its localization and accumulation. The distribution of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane within tissues is influenced by factors such as tissue perfusion and binding affinity to tissue-specific proteins .

Subcellular Localization

The subcellular localization of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. For instance, it can be directed to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and influence gene expression. The subcellular localization of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can impact its activity and function within the cell .

Propiedades

IUPAC Name |

tert-butyl N-(2-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-6-9(7-12)4-5-14-12/h9,14H,4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNTNNVOUVBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12CC(C1)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135969 | |

| Record name | Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-11-3 | |

| Record name | Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

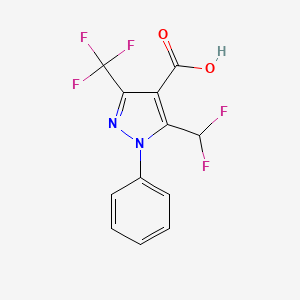

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]-3-methylaniline](/img/structure/B1473246.png)

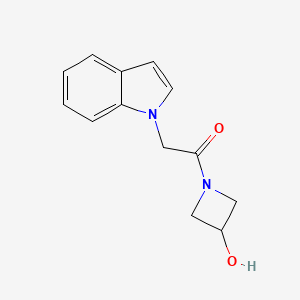

![2-chloro-N-[(5-methylisoxazol-4-yl)methyl]acetamide](/img/structure/B1473250.png)

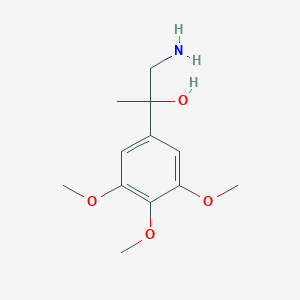

![2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1473251.png)

![({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine](/img/structure/B1473253.png)

![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)